

Comparative study of Ethyl 4-methoxybenzoate and Methyl 4-methoxybenzoate

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Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate

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A Comparative Analysis of **Ethyl 4-methoxybenzoate** and **Methyl 4-methoxybenzoate** for research and drug development applications.

This guide provides a detailed comparison of **Ethyl 4-methoxybenzoate** and **Methyl 4-methoxybenzoate**, two closely related aromatic esters. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed selection between these compounds for specific applications. This document outlines their physicochemical properties, spectroscopic data, and common uses, supported by experimental protocols and data visualizations.

Physicochemical Properties

Ethyl 4-methoxybenzoate and **Methyl 4-methoxybenzoate** share a common p-anisic acid backbone but differ in their ester functional group, leading to variations in their physical and chemical characteristics. A summary of their key physicochemical properties is presented in the table below.

Property	Ethyl 4-methoxybenzoate	Methyl 4-methoxybenzoate
Molecular Formula	C ₁₀ H ₁₂ O ₃ [1][2][3]	C ₉ H ₁₀ O ₃ [4][5][6]
Molecular Weight	180.20 g/mol [1][7]	166.17 g/mol [5][8]
Appearance	Colorless to pale yellow liquid[1][3][9]	White crystalline solid or colorless to pale yellow liquid[4][5]
Odor	Sweet, fruity, anise-like[9]	Pleasant, sweet[4]
Melting Point	7-8 °C[2][7][9]	48-51 °C[5][6]
Boiling Point	263 °C (lit.)[3][9], 142-143 °C @ 12 mmHg[2]	244-245 °C[5][6]
Density	~1.103 g/mL at 25 °C[3][9]	Not available
Solubility	Insoluble in water; soluble in organic solvents and oils.[1][7]	Limited solubility in water; soluble in ethanol and ether.[4]
CAS Number	94-30-4[1][2]	121-98-2[4][6]

Spectroscopic Analysis

The structural differences between the two molecules are clearly delineated in their spectroscopic data.

¹H NMR Spectroscopy

The primary difference in the ¹H NMR spectra is the presence of signals corresponding to the ethyl group (a quartet and a triplet) in **Ethyl 4-methoxybenzoate**, versus a singlet for the methyl group in **Methyl 4-methoxybenzoate**.

Assignment	Ethyl 4-methoxybenzoate (CDCl ₃)	Methyl 4-methoxybenzoate (CDCl ₃)
Ar-H (ortho to -COOR)	~7.99 ppm (d, 2H)	~7.98 ppm (d, 2H)
Ar-H (ortho to -OCH ₃)	~6.89 ppm (d, 2H)	~6.89 ppm (d, 2H)
-OCH ₃	~3.84 ppm (s, 3H)	~3.84 ppm (s, 3H)
-COOCH ₂ CH ₃ (quartet)	~4.34 ppm (q, 2H)	N/A
-COOCH ₂ CH ₃ (triplet)	~1.37 ppm (t, 3H)	N/A
-COOCH ₃ (singlet)	N/A	~3.87 ppm (s, 3H)

Infrared (IR) Spectroscopy

Both molecules exhibit characteristic IR absorption bands for the ester carbonyl group, C-O stretching, and aromatic C-H bonds.

Functional Group	Ethyl 4-methoxybenzoate	Methyl 4-methoxybenzoate
C=O stretch (ester)	~1715 cm ⁻¹	~1720 cm ⁻¹
C-O stretch (ester)	~1250 cm ⁻¹	~1255 cm ⁻¹
Ar-O stretch	~1170 cm ⁻¹	~1170 cm ⁻¹
Ar C-H stretch	~3000-3100 cm ⁻¹	~3000-3100 cm ⁻¹
Aliphatic C-H stretch	~2850-2980 cm ⁻¹	~2850-2950 cm ⁻¹

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry reflect the different ester groups. The molecular ion peak for each compound is readily observed.

Fragment	Ethyl 4-methoxybenzoate (m/z)	Methyl 4-methoxybenzoate (m/z)
[M] ⁺	180	166
[M - OCH ₂ CH ₃] ⁺ / [M - OCH ₃] ⁺	135	135
[C ₇ H ₇ O] ⁺	107	107
[C ₆ H ₅] ⁺	77	77

Applications

Both **Ethyl 4-methoxybenzoate** and **Methyl 4-methoxybenzoate** are utilized in the fragrance and flavor industries for their pleasant, sweet aromas.[\[1\]](#)[\[4\]](#)[\[9\]](#) They also serve as important intermediates in organic synthesis.[\[1\]](#)[\[4\]](#)[\[10\]](#) **Ethyl 4-methoxybenzoate** has been investigated for potential therapeutic applications.[\[1\]](#) **Methyl 4-methoxybenzoate** has been identified as a volatile biomarker for Mycobacterium tuberculosis.[\[11\]](#)

Experimental Protocols

Synthesis via Fischer Esterification

A general method for the synthesis of both esters is the Fischer esterification of 4-methoxybenzoic acid.

Materials:

- 4-methoxybenzoic acid (p-anisic acid)
- Anhydrous ethanol (for **Ethyl 4-methoxybenzoate**) or anhydrous methanol (for **Methyl 4-methoxybenzoate**)
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzoic acid in an excess of the corresponding alcohol (ethanol or methanol).
- Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
- Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess alcohol under reduced pressure.
- Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester.
- Purify the crude product by distillation under reduced pressure or column chromatography.

HPLC Analysis

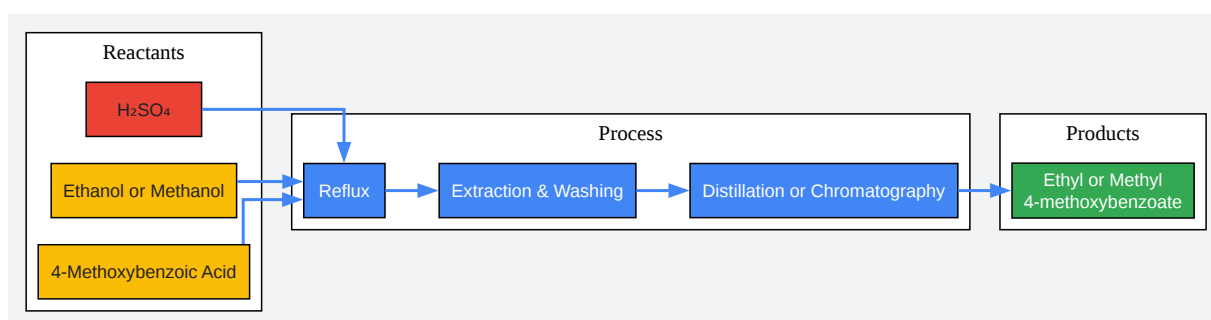
Mobile Phase: A typical mobile phase for reversed-phase HPLC analysis would be a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).^[12] A gradient elution may be used for optimal separation from impurities.

Column: A C18 stationary phase is commonly used.

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm).

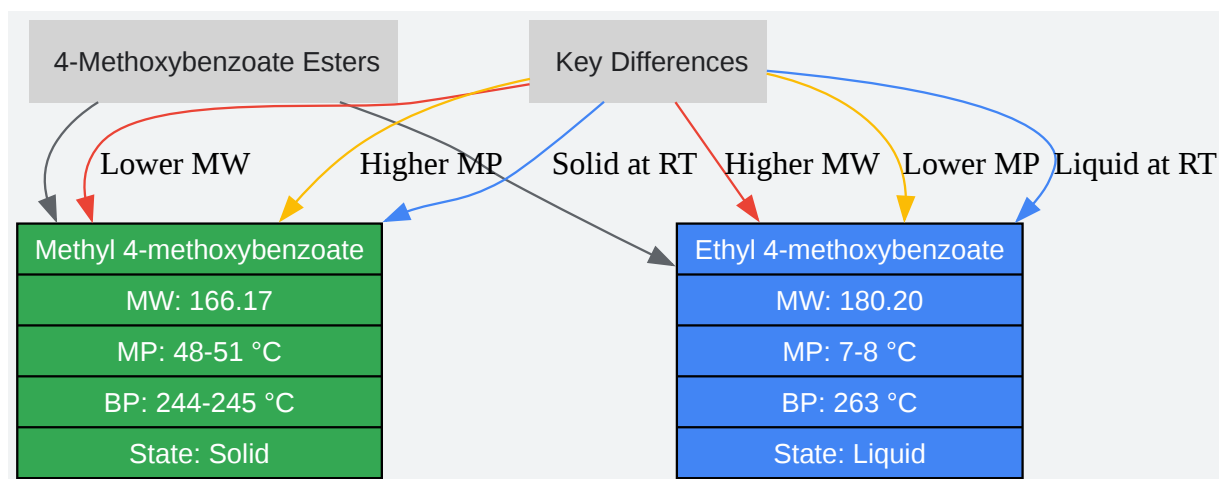
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 μm syringe filter before injection.

Visualizations



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Caption: Fischer Esterification workflow for the synthesis of 4-methoxybenzoate esters.



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Caption: A comparative overview of the key physical properties.

Conclusion

The choice between **Ethyl 4-methoxybenzoate** and **Methyl 4-methoxybenzoate** depends on the specific requirements of the application. The most significant difference lies in their physical state at room temperature, with the ethyl ester being a liquid and the methyl ester a solid. This has implications for handling, formulation, and reaction conditions. Their electronic and steric properties are very similar, but the slight differences in molecular weight and polarity can influence their chromatographic behavior and solubility in certain solvent systems. This guide provides the foundational data to assist researchers in making a strategic choice between these two valuable chemical entities.

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